molecular formula C24H20N2O2S B2380258 3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034450-94-5

3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2380258
CAS RN: 2034450-94-5
M. Wt: 400.5
InChI Key: KLIPLLXFUSNZIX-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Scientific Research Applications

Catalytic Protodeboronation

The compound could be used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation.

Synthesis of Coordination Polymers

The compound could be used in the synthesis of coordination polymers . These polymers have potential applications in various fields, including materials science, due to their unique structural and functional properties .

Heterocyclization of Polarized Systems

The compound could be used in the heterocyclization of polarized systems . This process involves the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .

Therapeutic Applications

The compound could have various therapeutic applications . Thiophene nucleus-containing compounds, such as this one, have been shown to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .

Bioreduction Processes

The compound could be used in bioreduction processes . For example, it could be used in the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .

Synthesis of Novel Drugs

The compound could be used in the synthesis of novel drugs . Given its diverse biological activities, it could serve as a starting point for the synthesis of new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

3-phenylmethoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c27-24(26-16-20-10-5-13-25-23(20)22-12-6-14-29-22)19-9-4-11-21(15-19)28-17-18-7-2-1-3-8-18/h1-15H,16-17H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIPLLXFUSNZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

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